4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid
Description
4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a tetrahydroacridine derivative characterized by a methoxy-substituted benzylidene group at the 4-position of the acridine core. The 3,4-dimethoxyphenyl substituent enhances lipophilicity and may influence binding affinity to enzymes or receptors involved in disease pathways.
Properties
Molecular Formula |
C23H21NO4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C23H21NO4/c1-27-19-11-10-14(13-20(19)28-2)12-15-6-5-8-17-21(23(25)26)16-7-3-4-9-18(16)24-22(15)17/h3-4,7,9-13H,5-6,8H2,1-2H3,(H,25,26) |
InChI Key |
WHJKJQHHFCBZKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(3,4-dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, and requires careful control of temperature and reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The core structure is synthesized through a Knorr-type condensation between 3,4-dimethoxybenzaldehyde derivatives and tetrahydroacridine precursors. Key steps include:
-
Aldehyde-amine condensation forming a Schiff base intermediate
-
Cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the acridine ring
-
Oxidative aromatization using agents like KMnO₄ or DDQ (dichlorodicyanoquinone) to achieve the fully conjugated system.
Reaction Conditions
| Step | Solvent | Catalyst/Temp. | Time (h) |
|---|---|---|---|
| Condensation | Ethanol | HCl (catalytic), 60°C | 12 |
| Cyclization | Toluene | H₂SO₄, reflux | 6–8 |
| Aromatization | DCM/Water | KMnO₄, 0°C → RT | 4 |
Carboxylic Acid Derivatives
The C-9 carboxylic acid undergoes classical derivatization:
-
Esterification : Reacts with methanol/H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form methyl esters (yield: 75–85%).
-
Amide Formation : Couples with primary amines (e.g., benzylamine) using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF, yielding bioactive analogs.
Methylene Bridge Reactivity
The exocyclic methylidene group participates in:
-
Electrophilic addition with halogens (Br₂ in CCl₄) to form dihalogenated intermediates.
-
[4+2] Cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions.
Reduction
-
Catalytic Hydrogenation : The methylidene double bond is selectively reduced using H₂/Pd-C in ethanol, yielding the saturated tetrahydroacridine derivative.
-
NaBH₄-Mediated Reduction : Converts the carboxylic acid to a primary alcohol in THF/water mixtures (50–60% yield) .
Oxidation
-
Side-Chain Oxidation : MnO₂ oxidizes the methylidene group to a ketone under anhydrous conditions.
-
Decarboxylation : Heating with Cu/quinoline at 200°C removes CO₂, generating 4-(3,4-dimethoxybenzyl)acridine .
Photochemical and Catalytic Reactions
Recent studies highlight its role in visible-light-mediated decarboxylative couplings (λ = 400 nm):
-
Reacts with DABSO (dabco·SO₂) and allyl bromides in dichloromethane, catalyzed by acridinium salts, to form sulfone derivatives (65–78% yield) .
-
Participates in radical cascade reactions with N-chlorosuccinimide (NCS), producing chlorinated acridine analogs .
Optimized Photoreaction Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% Acridine A1 |
| Solvent | Degassed DCM |
| Light Source | 400 nm LED |
| Reaction Time | 12 h |
Biological Activity-Driven Modifications
While beyond pure chemical reactions, the compound’s anti-cancer activity has driven structural optimizations:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to 4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of acridine compounds have been synthesized and tested for their ability to inhibit cell proliferation in prostate cancer and melanoma models .
- Case Study : A study by Ramchander et al. demonstrated that thiazolidine derivatives of acridine showed potent cytotoxic activity against prostate cancer cells, suggesting a promising avenue for developing new anticancer drugs .
-
Antimicrobial Properties
- Compounds within the acridine class have shown antimicrobial activities against both gram-positive and gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis, leading to cell death .
- Case Study : A molecular docking study indicated that certain structural analogues of acridine derivatives could effectively bind to bacterial targets, enhancing their therapeutic potential against infections .
-
Neuropharmacological Effects
- There is emerging evidence that certain acridine derivatives can influence neurotransmitter systems. For example, studies have indicated that these compounds may affect dopamine and norepinephrine transporters, potentially offering therapeutic benefits for neurodegenerative diseases or mood disorders .
- Case Study : Research on related dihydroxy compounds showed high affinity for monoamine transporters, suggesting a role in modulating neurotransmitter levels .
Material Science Applications
-
Organic Light Emitting Diodes (OLEDs)
- The unique electronic properties of acridine derivatives make them suitable candidates for use in OLEDs. Their ability to emit light when an electric current is applied has been explored in various studies.
- Case Study : A recent exploration into the use of acridine-based materials for OLED applications demonstrated enhanced efficiency and stability compared to traditional materials .
-
Photovoltaic Devices
- The incorporation of acridine compounds into photovoltaic cells has been investigated due to their ability to absorb light and convert it into electrical energy efficiently.
- Case Study : Research findings suggest that modifying acridine structures can improve the charge transport properties in solar cells, leading to better performance metrics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include condensation reactions and cyclization processes. Various methods have been reported in literature detailing the synthetic routes along with characterization techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Mechanism of Action
The mechanism of action of 4-[(3,4-dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular pathways, modulating processes such as oxidative stress and inflammation .
Comparison with Similar Compounds
4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic Acid
- Structure : Additional methoxy group at the 5-position of the benzylidene ring.
- Molecular Formula: C24H23NO5; Molecular Weight: 405.44 g/mol .
- Key Differences : The 3,4,5-trimethoxy substitution increases steric bulk and electron-donating capacity compared to the 3,4-dimethoxy analog. This may enhance interactions with hydrophobic pockets in target proteins.
4-(4-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic Acid
- Structure : Chloro substituent replaces methoxy groups at the 4-position.
- CAS: 379728-21-9; Molecular Formula: C21H16ClNO2 .
4-(4-Dimethylaminobenzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic Acid
4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic Acid
- Structure: Diethylamino substituent.
- CAS : 379729-49-4; Molecular Weight: 386.50 g/mol .
- Key Differences: Larger alkyl groups (diethyl vs.
Modifications to the Acridine Core
4-[(4-Carboxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic Acid
- Structure : Carboxy group on the benzylidene ring and methyl substitution on the acridine core.
- CAS : 5628-16-0 .
Structural and Functional Implications
Electronic Effects
- Methoxy Groups : Electron-donating methoxy substituents enhance π-π stacking with aromatic residues in proteins or DNA .
- Chloro Groups : Electron-withdrawing effects may stabilize charge-transfer interactions but reduce bioavailability .
Pharmacokinetic Properties
- Lipophilicity : Compounds with 3,4-dimethoxy or 3,4,5-trimethoxy groups exhibit higher logP values, favoring passive diffusion across cell membranes .
- Solubility: Amino-substituted analogs (e.g., dimethylamino, diethylamino) show improved aqueous solubility at physiological pH due to ionization .
Data Tables
Table 1. Comparative Analysis of Key Analogs
Biological Activity
The compound 4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a member of the acridine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a methylene bridge connecting a dimethoxyphenyl group to a dihydroacridine core, which is known for its potential pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of acridine compounds exhibit significant antimicrobial properties. For instance, a study synthesized various acridine derivatives and evaluated their antimicrobial efficacy. The results indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 16 | Gram-positive |
| Compound B | 32 | Gram-negative |
| Compound C | 64 | Broad-spectrum |
Anticancer Activity
Acridine derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that This compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound induced apoptosis and inhibited cell proliferation at concentrations as low as 10 µM .
Case Study: Breast Cancer Cell Line
In a detailed study on MDA-MB-231 cells:
- Concentration : 10 µM
- Effects : Induced apoptosis as evidenced by increased caspase-3 activity (1.5-fold increase).
- Cell Cycle Analysis : Significant G1 phase arrest observed.
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, with an IC50 value of 25 µg/mL, suggesting strong antioxidant properties that may contribute to its overall biological activity .
The biological activities of This compound are believed to be mediated through several mechanisms:
- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : It may inhibit topoisomerases and other enzymes involved in DNA synthesis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
